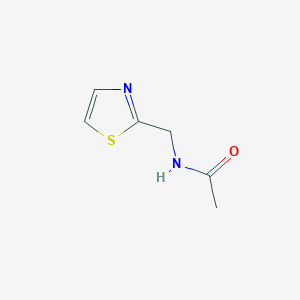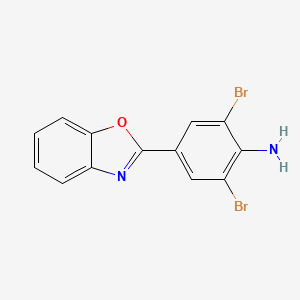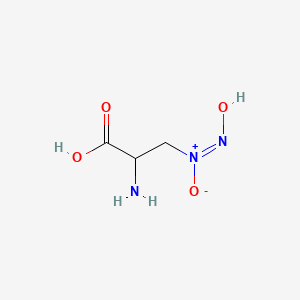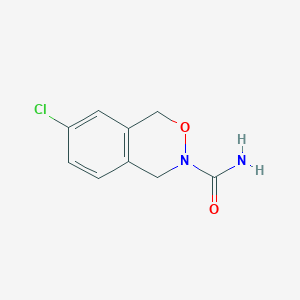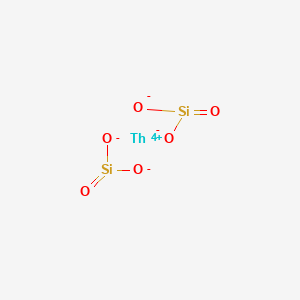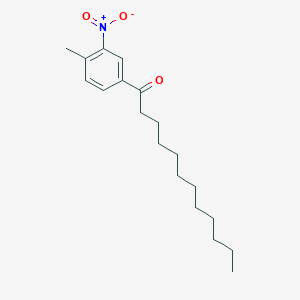
1-(4-Methyl-3-nitrophenyl)dodecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-nitrolaurophenone is an organic compound with the molecular formula C19H29NO3 and a molecular weight of 319.44 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . This compound is characterized by its nitro and methyl functional groups attached to a laurophenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitrolaurophenone typically involves the nitration of 4-methyl-laurophenone. The reaction conditions for nitration usually include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
Industrial production methods for 4-Methyl-3-nitrolaurophenone are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of hazardous materials, and maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitrolaurophenone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride can be used.
Major Products Formed
Reduction: The major product formed is 4-Methyl-3-aminolaurophenone.
Substitution: Depending on the substituent introduced, various derivatives of 4-Methyl-3-nitrolaurophenone can be synthesized.
Scientific Research Applications
4-Methyl-3-nitrolaurophenone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, although it is not currently used as a drug.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitrolaurophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitroacetophenone: Similar structure but with an acetophenone backbone.
4-Methyl-3-nitrobenzophenone: Similar structure but with a benzophenone backbone.
Uniqueness
4-Methyl-3-nitrolaurophenone is unique due to its laurophenone backbone, which imparts distinct chemical properties and reactivity compared to other nitro-substituted compounds.
Properties
Molecular Formula |
C19H29NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(4-methyl-3-nitrophenyl)dodecan-1-one |
InChI |
InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-11-12-19(21)17-14-13-16(2)18(15-17)20(22)23/h13-15H,3-12H2,1-2H3 |
InChI Key |
HBNRDICPKOJUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
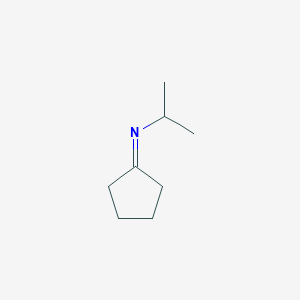
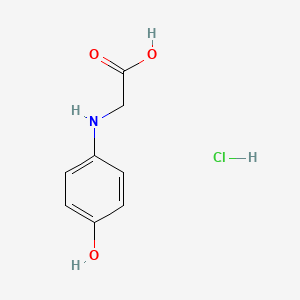
![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)

![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
